molecular formula C30H34FN3O5S2 B12304806 [3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate

[3-(4-Fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate

Cat. No.: B12304806
M. Wt: 599.7 g/mol
InChI Key: UUIBKACUTXYSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and industrial production methods for Ebopiprant are not extensively detailed in publicly available sources. it is known that the compound is developed and commercialized by Organon and ObsEva . The preparation of such compounds typically involves complex organic synthesis, including multiple steps of chemical reactions, purification, and characterization to ensure the desired purity and efficacy.

Chemical Reactions Analysis

Ebopiprant undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms.

Scientific Research Applications

Ebopiprant has several scientific research applications, particularly in the fields of:

Mechanism of Action

Comparison with Similar Compounds

Ebopiprant is unique in its selective antagonism of prostaglandin F2α receptors. Similar compounds include:

    Atosiban: A non-selective oxytocin receptor antagonist used to delay preterm labor.

    Nifedipine: A calcium channel blocker used off-label for preterm labor.

Ebopiprant’s selective mechanism of action and oral administration route make it a promising candidate for treating preterm labor with potentially fewer side effects compared to existing treatments .

Properties

Molecular Formula

C30H34FN3O5S2

Molecular Weight

599.7 g/mol

IUPAC Name

[3-(4-fluorophenyl)-3-[[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)

InChI Key

UUIBKACUTXYSAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.